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Introduction
Accurate visualization and quantification of collagen are critical in various research fields,

including fibrosis research, tissue engineering, and developmental biology. Picrosirius Red

(PSR) staining is a highly specific and widely used histochemical technique for the detection of

collagen fibers in tissue sections. The method utilizes Sirius Red (Direct Red 80), a strong

anionic dye, dissolved in a saturated aqueous solution of picric acid.[1][2] The elongated,

anionic molecules of Sirius Red align parallel to the long axis of collagen fibers, specifically

binding to the [Gly-X-Y]n helical structure of fibrillar collagens (types I through V).[3] This

specific binding, enhanced by the acidic environment provided by picric acid, results in a

significant increase in the natural birefringence of collagen fibers.[4] This unique property

makes PSR staining particularly powerful when viewed with polarized light microscopy, allowing

for the differentiation of collagen fiber thickness and maturity.[4]

While the user specified "Acid Red 73," extensive scientific literature validates Sirius Red

(Direct Red 80) as the standard and appropriate dye for this application; Acid Red 73 is a

different chemical compound.[3] Therefore, these notes focus on the well-established

Picrosirius Red method.

Principle of the Assay
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The staining mechanism of Picrosirius Red relies on the electrostatic interaction between the

sulfonic acid groups of the Sirius Red dye and the basic amino acid residues (primarily lysine

and arginine) of collagen molecules.[3][5] The picric acid in the solution helps to suppress the

staining of non-collagenous proteins, thereby increasing the specificity for collagen. When

observed under a bright-field microscope, collagen fibers appear red against a pale yellow

background.[2] However, the key advantage of PSR staining is its utility with polarized light

microscopy. The enhanced birefringence of the stained collagen fibers allows for their

visualization as bright yellow, orange, or red fibers against a dark background, with thinner

fibers appearing greenish.[2]

Data Presentation
Quantitative analysis of collagen deposition can be performed using image analysis software

on PSR-stained sections. The following tables provide examples of how quantitative data can

be presented.

Table 1: Quantification of Collagen Area Fraction in Liver Tissue

Treatment
Group

N
Collagen Area
Fraction (%)

Standard
Deviation

p-value vs.
Control

Control 10 2.5 0.8 -

Disease Model 10 15.2 3.1 <0.001

Drug A 10 8.7 2.5 <0.01

Drug B 10 5.1 1.5 >0.05 (ns)

Table 2: Analysis of Collagen Fiber Thickness using Polarized Light Microscopy
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Region of Interest
Thin Fibers
(Greenish) % Area

Thick Fibers
(Yellow/Red) %
Area

Total Collagen Area
(%)

Healthy Dermis 35.4 64.6 12.8

Fibrotic Dermis 18.2 81.8 45.2

Scar Tissue 10.5 89.5 68.9

Experimental Protocols
Protocol 1: Picrosirius Red Staining of Paraffin-
Embedded Tissue Sections
This protocol is a standard method for visualizing collagen fibers in formalin-fixed, paraffin-

embedded (FFPE) tissue sections.[6]

Materials:

FFPE tissue sections (4-5 µm thick) on positively charged slides[6]

Xylene or xylene substitute

Ethanol (100%, 95%, 70%)

Distilled water

Picrosirius Red Solution (0.1% w/v Sirius Red in saturated aqueous picric acid)[1]

Acidified Water (0.5% acetic acid in distilled water)[2]

Resinous mounting medium

Procedure:

Deparaffinization and Rehydration:

Immerse slides in two changes of xylene for 5 minutes each.
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Hydrate the sections through a graded series of ethanol: 100% (2 changes, 3 minutes

each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

Rinse in running tap water for 5 minutes.

Rinse in distilled water.

Staining:

Incubate sections in Picrosirius Red solution for 60 minutes at room temperature.[1][2]

This allows for near-equilibrium staining.[1]

Washing:

Wash the slides in two changes of acidified water.[1] This step is crucial to prevent the loss

of dye.[1]

Dehydration:

Dehydrate the sections rapidly through three changes of 100% ethanol.

Clearing and Mounting:

Clear in two changes of xylene for 5 minutes each.

Mount with a resinous mounting medium.

Expected Results:

Bright-field microscopy: Collagen fibers will be stained red, and the background will be pale

yellow.[2]

Polarized light microscopy: Collagen fibers will appear bright yellow, orange, or red, while

thinner reticular fibers will be green against a dark background.[2]

Protocol 2: Quantification of Soluble Collagen in Cell
Culture Supernatant
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This protocol allows for the quantification of newly synthesized, soluble collagen secreted into

the cell culture medium.[3]

Materials:

Cell culture supernatant

Sirius Red Precipitation Solution (0.1% w/v Sirius Red in 3% acetic acid)[3]

Washing Solution (0.1 M HCl)[3]

Elution Buffer (0.1 M NaOH)[3]

Microcentrifuge tubes (1.5 mL)

Microplate reader

Procedure:

Sample Preparation:

Collect cell culture medium and centrifuge at 2000 x g for 10 minutes to remove cells and

debris.

Precipitation:

In a microcentrifuge tube, mix 500 µL of the cell culture supernatant with 100 µL of Sirius

Red Precipitation Solution.[3]

Incubate at room temperature for 30 minutes to allow the collagen-dye complex to

precipitate.[3]

Centrifugation and Washing:

Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the collagen-dye complex.[3]

Carefully aspirate the supernatant.
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Wash the pellet with 500 µL of the washing solution. Repeat the centrifugation and

washing step.[3]

Dye Elution:

Resuspend the pellet in 200 µL of Elution Buffer.[3]

Quantification:

Transfer 100 µL of the eluate to a 96-well plate and measure the optical density (OD) at a

wavelength between 540-570 nm.[3]

Prepare a standard curve using known concentrations of purified collagen to determine

the absolute amount of collagen in the samples.[3]

Diagrams

Sample Preparation Staining & Washing Final Steps

Analysis

FFPE Tissue Section Deparaffinization
(Xylene)

Rehydration
(Ethanol Series) Distilled Water Rinse Picrosirius Red

(60 min)
Acidified Water Wash

(2 changes)
Dehydration

(100% Ethanol)
Clearing
(Xylene) Mounting

Bright-field Microscopy

Polarized Light Microscopy

Click to download full resolution via product page

Caption: Workflow for Picrosirius Red Staining of Tissue Sections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Visualizing Collagen in Tissue with Picrosirius Red:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665444#using-acid-red-73-for-collagen-
visualization-in-tissue]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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